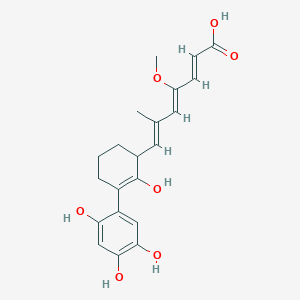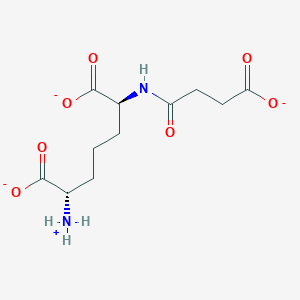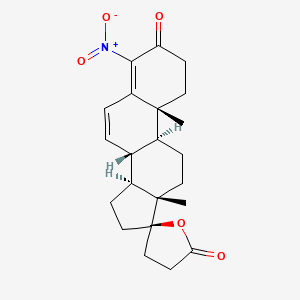
Cuevaene B
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Cuevaene B is a natural product found in Streptomyces with data available.
Aplicaciones Científicas De Investigación
Antibacterial and Antifungal Properties
Cuevaene B, along with its isomers, has been found to display moderate activity against Gram-positive bacteria such as Bacillus subtilis and modest activity against fungi like Fusarium verticillioides and Rhizoctonia solani. This suggests potential applications in the development of antibacterial and antifungal agents (Deng, Lu, Li, Li, & Shen, 2014).
Biosynthesis Pathway Analysis
Research on Streptomyces sp. LZ35, which produces cuevaene B, has identified the biosynthetic gene cluster responsible for its production. Understanding this pathway is crucial for potential bioengineering applications to enhance production or modify the compound for specific uses (Jiang, Wang, Lu, Ding, Li, & Shen, 2013).
Structural Studies and Synthesis
Efforts in total synthesis and structural reassignment of cuevaene A, closely related to cuevaene B, indicate a broader interest in understanding and potentially synthesizing these compounds for various applications, including pharmacological research (Craven & Taylor, 2012).
Isolation and Characterization
The isolation and characterization of cuevaenes A and B from Streptomyces sp. HKI 0180 highlight the ongoing research in identifying and understanding new natural products with potential applications in medicine and biotechnology (Schlegel, Groth, & Gräfe, 2000).
Propiedades
Nombre del producto |
Cuevaene B |
|---|---|
Fórmula molecular |
C21H24O7 |
Peso molecular |
388.4 g/mol |
Nombre IUPAC |
(2E,4Z,6E)-7-[2-hydroxy-3-(2,4,5-trihydroxyphenyl)cyclohex-2-en-1-yl]-4-methoxy-6-methylhepta-2,4,6-trienoic acid |
InChI |
InChI=1S/C21H24O7/c1-12(9-14(28-2)6-7-20(25)26)8-13-4-3-5-15(21(13)27)16-10-18(23)19(24)11-17(16)22/h6-11,13,22-24,27H,3-5H2,1-2H3,(H,25,26)/b7-6+,12-8+,14-9- |
Clave InChI |
WKLFGCOQAHCWHB-PINZUCEXSA-N |
SMILES isomérico |
C/C(=C\C1CCCC(=C1O)C2=CC(=C(C=C2O)O)O)/C=C(/C=C/C(=O)O)\OC |
SMILES canónico |
CC(=CC1CCCC(=C1O)C2=CC(=C(C=C2O)O)O)C=C(C=CC(=O)O)OC |
Sinónimos |
cuevaene B |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![disodium;(7R)-7-[[(2Z)-2-(2-amino-1,3-thiazol-4-yl)-2-methoxyiminoacetyl]amino]-3-[(2-methyl-6-oxido-5-oxo-1,2,4-triazin-3-yl)sulfanylmethyl]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate](/img/structure/B1247673.png)







![N(2)-[3-methoxy-4-(morpholin-4-yl)phenyl]-N(4)-(quinolin-3-yl)pyrimidine-2,4-diamine](/img/structure/B1247682.png)
![2-[[3-(2-Amino-1,2-dioxoethyl)-2-methyl-1-benzyl-1,6,7,8-tetrahydrocyclopent[g]indol-4-yl]oxy]acetic acid](/img/structure/B1247684.png)

